
4-Hydroxy-3-methoxy-5-nitrobenzenesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-3-methoxy-5-nitrobenzene-1-sulfonyl chloride is an organic compound that belongs to the class of aromatic sulfonyl chlorides. This compound is characterized by the presence of a sulfonyl chloride group attached to a benzene ring, which also contains hydroxyl, methoxy, and nitro substituents. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-3-methoxy-5-nitrobenzene-1-sulfonyl chloride typically involves multiple steps, including nitration, sulfonation, and chlorination reactions. The general synthetic route can be summarized as follows:
Nitration: The starting material, 4-hydroxy-3-methoxybenzene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position of the benzene ring.
Sulfonation: The nitrated compound is then subjected to sulfonation using fuming sulfuric acid to introduce the sulfonic acid group at the 1-position.
Chlorination: Finally, the sulfonic acid group is converted to a sulfonyl chloride group using thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: In industrial settings, the production of 4-hydroxy-3-methoxy-5-nitrobenzene-1-sulfonyl chloride may involve optimized reaction conditions to ensure high yield and purity. This includes controlling reaction temperatures, using appropriate solvents, and employing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxy-3-methoxy-5-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (nitro and sulfonyl chloride) that activate the benzene ring towards electrophiles.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols under basic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products:
Electrophilic Aromatic Substitution: Halogenated derivatives of the compound.
Nucleophilic Substitution: Sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction: Amino-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-3-methoxy-5-nitrobenzene-1-sulfonyl chloride has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: The compound can be used to modify biomolecules such as proteins and peptides through sulfonylation reactions, aiding in the study of protein function and interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-hydroxy-3-methoxy-5-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions. The hydroxyl and methoxy groups on the benzene ring can also influence the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-3-methoxy-5-nitrobenzene-1-sulfonyl chloride can be compared with other similar compounds, such as:
4-Hydroxy-3-methoxybenzene-1-sulfonyl chloride: Lacks the nitro group, resulting in different reactivity and applications.
4-Hydroxy-5-nitrobenzene-1-sulfonyl chloride: Lacks the methoxy group, affecting its chemical properties and reactivity.
3-Methoxy-5-nitrobenzene-1-sulfonyl chloride:
The presence of the hydroxyl, methoxy, and nitro groups in 4-hydroxy-3-methoxy-5-nitrobenzene-1-sulfonyl chloride makes it unique and versatile for various chemical reactions and applications.
Eigenschaften
Molekularformel |
C7H6ClNO6S |
|---|---|
Molekulargewicht |
267.64 g/mol |
IUPAC-Name |
4-hydroxy-3-methoxy-5-nitrobenzenesulfonyl chloride |
InChI |
InChI=1S/C7H6ClNO6S/c1-15-6-3-4(16(8,13)14)2-5(7(6)10)9(11)12/h2-3,10H,1H3 |
InChI-Schlüssel |
WEHMQBVIGBXXOT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 6-(hydroxymethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13571668.png)

![{6-Aminobicyclo[3.2.0]heptan-6-yl}methanolhydrochloride](/img/structure/B13571689.png)
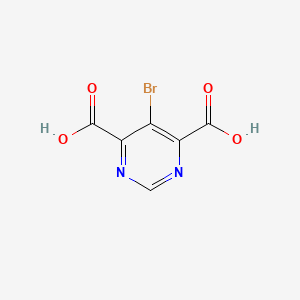
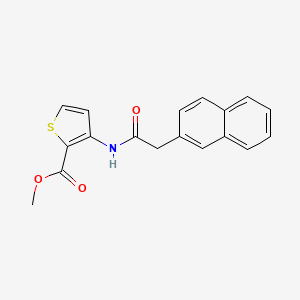
![{6,6-Difluorospiro[3.3]heptan-2-yl}methanamine](/img/structure/B13571710.png)

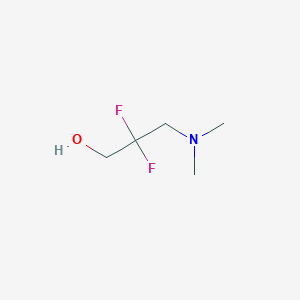
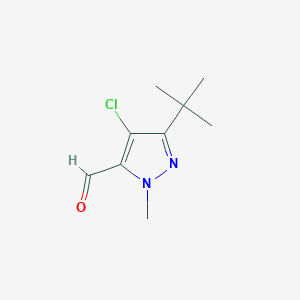

![2-Amino-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid](/img/structure/B13571753.png)
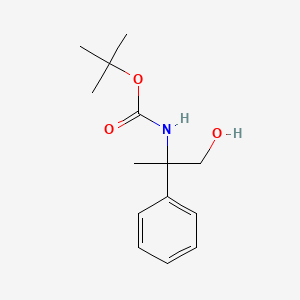
![7-Methyl-6-azaspiro[3.5]nonane](/img/structure/B13571755.png)

